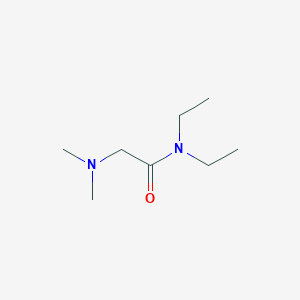

2-(Dimethylamino)-N,N-diethylacetamide

Description

BenchChem offers high-quality 2-(Dimethylamino)-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63618-36-0 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(dimethylamino)-N,N-diethylacetamide |

InChI |

InChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7-9(3)4/h5-7H2,1-4H3 |

InChI Key |

RIBTXZGPVNIRAV-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CN(C)C |

Canonical SMILES |

CCN(CC)C(=O)CN(C)C |

sequence |

G |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-(Dimethylamino)-N,N-diethylacetamide

This guide provides a comprehensive overview of a robust synthetic pathway for 2-(Dimethylamino)-N,N-diethylacetamide and the analytical methodologies required for its complete structural verification. Designed for researchers and professionals in chemical synthesis and drug development, this document emphasizes the causal reasoning behind experimental choices and presents a self-validating framework for compound characterization, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

2-(Dimethylamino)-N,N-diethylacetamide is a tertiary amine and a disubstituted amide, presenting an interesting scaffold for further chemical elaboration. Its structure suggests potential utility as a specialized solvent, a building block in pharmaceutical synthesis, or a ligand in coordination chemistry. The strategic approach to its synthesis is predicated on reliability and the use of accessible starting materials, proceeding via a classical two-step sequence: α-halogenation of a commercially available amide followed by nucleophilic substitution. This method is favored for its high-yield potential and straightforward execution.

The subsequent structural elucidation relies on a synergistic application of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy will define the carbon-hydrogen framework, Mass Spectrometry (MS) will confirm the molecular mass and elemental composition, and Infrared (IR) Spectroscopy will verify the presence of key functional groups. Together, these methods provide an unambiguous confirmation of the target molecule's identity.

Synthesis Pathway: A Two-Step Approach

The selected synthetic route involves the initial α-chlorination of N,N-diethylacetamide to yield the key intermediate, 2-chloro-N,N-diethylacetamide. This intermediate is then subjected to a nucleophilic substitution reaction with dimethylamine to afford the final product.

Caption: Synthetic workflow for 2-(Dimethylamino)-N,N-diethylacetamide.

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

Causality and Experimental Choices: The α-position to a carbonyl group is susceptible to halogenation under various conditions. Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent due to its reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl). The reaction is performed neat or in a non-reactive solvent like dichloromethane to avoid side reactions. Anhydrous conditions are critical to prevent the hydrolysis of sulfuryl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add N,N-diethylacetamide (1.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to 50-60 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The resulting crude oil, 2-chloro-N,N-diethylacetamide[1], can be purified by vacuum distillation, though it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of 2-(Dimethylamino)-N,N-diethylacetamide

Causality and Experimental Choices: This step is a classic SN2 reaction where dimethylamine acts as the nucleophile, displacing the chloride from the α-carbon. An aqueous solution of dimethylamine is convenient and effective. A base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation and deactivation of the dimethylamine nucleophile. Acetonitrile is chosen as the solvent for its ability to dissolve both the organic substrate and the inorganic base, and its suitable boiling point for this reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve the crude 2-chloro-N,N-diethylacetamide (1.0 eq) from Step 1 in acetonitrile.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Add a 40% aqueous solution of dimethylamine (2.5 eq) and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or GC-MS.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess dimethylamine.

-

Dissolve the remaining residue in diethyl ether and wash with water to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The final product, 2-(Dimethylamino)-N,N-diethylacetamide, is obtained as an oil and can be further purified by vacuum distillation.

Quantitative Data Summary for Synthesis

| Parameter | Step 1: Chlorination | Step 2: Amination |

| Key Reagent | N,N-diethylacetamide | 2-Chloro-N,N-diethylacetamide |

| Molar Eq. | 1.0 | 1.0 |

| Secondary Reagent | Sulfuryl Chloride (1.1 eq) | Dimethylamine (2.5 eq) |

| Base | - | Potassium Carbonate (2.0 eq) |

| Solvent | Dichloromethane (optional) | Acetonitrile |

| Temperature | 0 °C to 60 °C | Reflux (~82 °C) |

| Typical Reaction Time | 3-4 hours | 4-6 hours |

| Expected Yield | >90% (crude) | 75-85% (after purification) |

Structural Elucidation: A Multi-faceted Analytical Approach

The unambiguous identification of the synthesized molecule is achieved by correlating data from multiple spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system.

Caption: Logical workflow for the structural elucidation of the target compound.

A. ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular skeleton. Due to restricted rotation around the amide C-N bond, the two N-ethyl groups are magnetically non-equivalent, a common feature in N,N-disubstituted amides.[2]

Standard Protocol for NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data (in CDCl₃):

-

~1.15 ppm (triplet, 3H) & ~1.20 ppm (triplet, 3H): Two distinct triplets for the two non-equivalent -CH₃ groups of the diethylamide moiety.

-

~2.30 ppm (singlet, 6H): A sharp singlet corresponding to the six equivalent protons of the dimethylamino group -N(CH₃)₂.

-

~3.10 ppm (singlet, 2H): A singlet for the two protons of the α-methylene group (-CH₂-) situated between the carbonyl and the dimethylamino group.

-

~3.35 ppm (quartet, 2H) & ~3.45 ppm (quartet, 2H): Two distinct quartets for the two non-equivalent -CH₂- groups of the diethylamide moiety.

Expected ¹³C NMR Data (in CDCl₃):

-

~13 ppm & ~14 ppm: Signals for the two ethyl -CH₃ carbons.

-

~41 ppm & ~42 ppm: Signals for the two ethyl -CH₂- carbons.

-

~46 ppm: Signal for the dimethylamino -CH₃ carbons.

-

~62 ppm: Signal for the α-methylene (-CH₂-) carbon.

-

~170 ppm: Signal for the amide carbonyl (C=O) carbon.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Standard Protocol for MS Analysis (GC-MS):

-

Dilute the sample in a volatile solvent like dichloromethane or methanol.

-

Inject a small volume (e.g., 1 µL) into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Utilize electron ionization (EI) at 70 eV.

Expected MS Data:

-

Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular formula C₈H₁₈N₂O.

-

Major Fragments:

-

m/z = 100: Loss of the diethylamino group (•N(CH₂CH₃)₂).

-

m/z = 86: McLafferty-type rearrangement or cleavage, resulting in [CH₂(N(CH₃)₂)C(O)H]⁺•.

-

m/z = 72: Fragment corresponding to the diethylamino cation [N(CH₂CH₃)₂]⁺.

-

m/z = 58: A prominent peak from α-cleavage, forming the stable [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak.

-

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups.

Standard Protocol for IR Analysis (Neat):

-

Place a drop of the purified liquid product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquire the spectrum using an FTIR spectrometer.

Expected Key IR Absorptions:

-

2970-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

-

~1645 cm⁻¹: A strong, characteristic C=O stretching vibration for the tertiary amide carbonyl group. The position of this band is a key indicator of the amide functionality.[3]

-

1450-1350 cm⁻¹: C-H bending vibrations.

-

~1260 cm⁻¹ & ~1150 cm⁻¹: C-N stretching vibrations.

Summary of Expected Analytical Data

| Technique | Observation | Interpretation |

| ¹H NMR | Singlets at ~2.30 & ~3.10 ppm; distinct triplets & quartets for ethyl groups. | Confirms dimethylamino, α-methylene, and non-equivalent N-ethyl groups. |

| ¹³C NMR | ~6 unique signals, including one at ~170 ppm. | Confirms the carbon skeleton and the presence of an amide carbonyl. |

| MS (EI) | M⁺ peak at m/z = 158; base peak at m/z = 58. | Confirms molecular weight and characteristic fragmentation of an α-amino amide. |

| IR | Strong absorption at ~1645 cm⁻¹. | Confirms the presence of a tertiary amide C=O functional group. |

Conclusion: A Self-Validating System

The successful synthesis of 2-(Dimethylamino)-N,N-diethylacetamide is confirmed through a rigorous and self-validating analytical workflow. The molecular weight determined by mass spectrometry (158 g/mol ) corroborates the structure proposed and analyzed by ¹H and ¹³C NMR. The precise chemical shifts and coupling patterns in the NMR spectra map out the exact connectivity of the atoms, while the strong amide carbonyl stretch in the IR spectrum provides definitive evidence of the core functional group. This confluence of data from orthogonal techniques provides high confidence in the identity and purity of the synthesized compound, establishing a reliable foundation for its use in further research and development.

References

-

Pielichowski, J., & Popielarz, R. (1984). Phase-transfer catalysed N-alkylation of some amides. Tetrahedron, 40(14), 2671-2676. Available from: [Link]

-

Gutowsky, H. S., & Holm, C. H. (1956). Rate Processes and Nuclear Magnetic Resonance Spectra. II. Hindered Internal Rotation. The Journal of Chemical Physics, 25(6), 1228-1234. Available from: [Link]

-

NIST. (n.d.). N,N-Dimethylacetamide. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

Venkata Chalapathi, V., & Venkata Ramiah, K. (1968). Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 109-119. Available from: [Link]

-

PubChem. (n.d.). N,N-Diethylacetamide. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 2-(Dimethylamino)-N,N-diethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-(Dimethylamino)-N,N-diethylacetamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This includes detailed interpretations of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a validated synthetic protocol and methodologies for spectral acquisition are provided to empower researchers in their own investigations of this and similar molecules.

Molecular Structure and Synthetic Pathway

2-(Dimethylamino)-N,N-diethylacetamide possesses a tertiary amine and a tertiary amide functional group. A plausible and efficient synthesis involves the nucleophilic substitution of 2-chloro-N,N-diethylacetamide with dimethylamine. This reaction is a standard method for the formation of a-amino amides.

Caption: Proposed synthesis of 2-(Dimethylamino)-N,N-diethylacetamide.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-N,N-diethylacetamide

-

To a solution of 2-chloro-N,N-diethylacetamide (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add an excess of dimethylamine (typically a 2M solution in THF, 2-3 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a mixture of water and a water-immiscible organic solvent like ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure 2-(Dimethylamino)-N,N-diethylacetamide.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 2-(Dimethylamino)-N,N-diethylacetamide. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.3 - 3.4 | Quartet | 4H | N-CH₂ (diethylamide) |

| ~ 2.9 - 3.0 | Singlet | 2H | N-CH₂ (backbone) |

| ~ 2.2 - 2.3 | Singlet | 6H | N-(CH₃)₂ |

| ~ 1.1 - 1.2 | Triplet | 6H | CH₃ (diethylamide) |

Interpretation: The quartet and triplet for the N,N-diethyl groups are characteristic of an ethyl group attached to a nitrogen atom. The two methylene protons on the acetamide backbone are expected to appear as a singlet, shifted downfield due to the adjacent nitrogen and carbonyl group. The six protons of the dimethylamino group will also give a singlet, with a chemical shift influenced by the nitrogen atom.

The carbon NMR spectrum will provide information on the number and types of carbon atoms present.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 170 - 172 | C=O (amide) |

| ~ 58 - 60 | N-CH₂ (backbone) |

| ~ 45 - 47 | N-(CH₃)₂ |

| ~ 40 - 42 | N-CH₂ (diethylamide) |

| ~ 13 - 15 | CH₃ (diethylamide) |

Interpretation: The carbonyl carbon of the amide will be the most downfield signal. The methylene carbons attached to the nitrogen atoms will appear in the 40-60 ppm region, with the backbone methylene being slightly more downfield due to the influence of both the carbonyl and the dimethylamino group. The methyl carbons of the ethyl and dimethylamino groups will be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1640 - 1660 | Strong | C=O stretch (tertiary amide)[1][2][3][4] |

| ~ 1460 - 1440 | Medium | CH₂ bend |

| ~ 1380 - 1360 | Medium | CH₃ bend |

| ~ 1250 - 1150 | Medium-Strong | C-N stretch[5] |

Interpretation: The most characteristic absorption will be the strong C=O stretching vibration of the tertiary amide, expected in the region of 1640-1660 cm⁻¹. The spectrum will also show strong C-H stretching vibrations from the various alkyl groups. The C-N stretching vibrations will appear in the fingerprint region and can be complex.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Dimethylamino)-N,N-diethylacetamide (Molecular Weight: 158.26 g/mol ), electron ionization (EI) would likely lead to the following key fragments.

Caption: Predicted major fragmentation pathways in EI-MS.

| Predicted m/z | Relative Intensity | Possible Fragment |

| 158 | Low | [M]⁺˙ |

| 114 | Medium | [M - C₂H₄N]⁺ |

| 86 | High | [CH₂N(CH₃)₂]⁺ |

| 72 | High | [CON(C₂H₅)₂]⁺ |

| 58 | Very High | [CH₂=N(CH₃)₂]⁺ |

Interpretation: The molecular ion peak at m/z 158 is expected to be observed, though it may be of low intensity. The most prominent fragmentation pathway is typically alpha-cleavage adjacent to the nitrogen atoms.[6] This would lead to a strong peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is a very stable iminium ion. Another significant fragmentation would be the cleavage of the amide bond, generating an acylium ion at m/z 72 ([CON(C₂H₅)₂]⁺) and a fragment at m/z 86 ([CH₂N(CH₃)₂]⁺).

Methodologies for Spectroscopic Analysis

The following are standard, field-proven protocols for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Use a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of at least 5 times the longest T1 relaxation time (typically 2-5 seconds for small molecules) to ensure quantitative integration.[8]

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 250 ppm.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a neat liquid, a thin film of the compound is prepared between two salt plates (e.g., NaCl or KBr).[9][10][11]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.[12][13][14][15][16]

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

Temperature Program: A temperature gradient is used to elute the compound from the GC column (e.g., starting at 50°C and ramping to 250°C).

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

The resulting mass spectrum will show the relative abundance of the different fragment ions.

-

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 2-(Dimethylamino)-N,N-diethylacetamide. The provided synthetic route and analytical methodologies offer a solid foundation for researchers to synthesize and characterize this molecule in their own laboratories. The interpretations of the predicted NMR, IR, and MS spectra are grounded in fundamental spectroscopic principles and data from analogous compounds, providing a high degree of confidence in their utility for structural elucidation.

References

-

Ovid. Concepts in Magnetic Resonance Part A, 42A: 1–13, 2013. [Link]

-

Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules, 29(10), 2329, 2024. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 2022. [Link]

-

JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Analytical Chemistry. Prediction of 1H NMR Chemical Shifts Using Neural Networks. 2001, 73 (23), 5783-5791. [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

-

Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

SCION Instruments. What are the common ionization methods for GC/MS. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

LCGC International. Introduction to Electron Impact Ionization for GC–MS. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

PMC. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Liquid. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Books. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

MMRC. Infrared Spectroscopy. [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

ACS Publications. Notes - C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. [Link]

-

ResearchGate. 1: Selected IR stretching frequencies of CN groups in a variety of NHC. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

ResearchGate. (PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Basic NMR Concepts. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. ursinus.edu [ursinus.edu]

- 12. What are the common ionization methods for GC/MS [scioninstruments.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

The Chemical Architecture and Reactive Profile of 2-(Dimethylamino)-N,N-diethylacetamide (CAS 63618-36-0)

A Technical Guide for Synthetic Chemists and Process Engineers

Executive Summary & Chemical Identity[1]

2-(Dimethylamino)-N,N-diethylacetamide (CAS 63618-36-0) acts as a critical bifunctional intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics and anticholinergic drugs. Unlike its common solvent analog N,N-Dimethylacetamide (DMAc), this molecule possesses a reactive

This guide dissects the reactivity of this specific

Physicochemical Profile

| Parameter | Value / Characteristic |

| CAS Number | 63618-36-0 |

| Molecular Formula | |

| Molecular Weight | 158.24 g/mol |

| Structure | |

| Physical State | Viscous Liquid (Standard Ambient Temp) |

| Basicity ( | ~9.0 (Estimated for tertiary amine) |

| Solubility | Miscible in polar organic solvents; pH-dependent water solubility.[1][2][3] |

Mechanistic Reactivity: The Dual-Center Matrix

The reactivity of 2-(Dimethylamino)-N,N-diethylacetamide is defined by the interplay between two functional centers: the Sterically Hindered Amide and the Nucleophilic

A. The -Amino Effect (Neighboring Group Participation)

Unlike simple amides, the presence of a tertiary amine at the

-

Mechanism: Under neutral or slightly acidic conditions, the

-nitrogen can act as an intramolecular general base, activating a water molecule for attack on the carbonyl carbon. -

Consequence: This molecule exhibits faster hydrolysis rates than unsubstituted N,N-diethylacetamide, particularly in phosphate buffers. However, in strong acid, the protonation of the amine (

) creates an electron-withdrawing inductive effect (-I), which paradoxically deactivates the carbonyl toward nucleophilic attack, stabilizing the amide bond against acid hydrolysis.

B. N-Oxidation Susceptibility

The dimethylamino group is electron-rich and unhindered.

-

Risk: Exposure to peroxides or peracids (e.g., mCPBA, or impurities in aged ether/THF) will rapidly convert the tertiary amine to an N-Oxide .

-

Detection: N-Oxides are often highly polar solids that precipitate from non-polar reaction mixtures.

C. Visualization of Reactivity Pathways

The following diagram maps the divergent reactivity pathways based on pH and reagents.

Figure 1: Divergent reactivity pathways. Note that protonation stabilizes the molecule against hydrolysis, while alkylation and oxidation target the tertiary amine.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Substitution

Objective: Synthesize 2-(Dimethylamino)-N,N-diethylacetamide from 2-chloro-N,N-diethylacetamide.

Mechanism:

Reagents:

-

2-Chloro-N,N-diethylacetamide (1.0 equiv)

-

Dimethylamine (40% aq. solution or solution in THF) (2.5 equiv)

-

Solvent: Toluene or DCM (Dichloromethane)

Workflow:

-

Setup: Charge reaction vessel with 2-chloro-N,N-diethylacetamide dissolved in Toluene (5 vol).

-

Addition: Cool to 0°C. Add Dimethylamine solution dropwise. Note: The reaction is exothermic.

-

Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup (Self-Validating Step):

-

The reaction produces dimethylammonium chloride (solid precipitate). Filter off the solid.

-

Acid-Base Purification (Crucial):

-

Extract the filtrate with 1M HCl. The product moves to the aqueous phase (protonated). Impurities remain in organic.

-

Wash the aqueous phase with fresh Toluene.

-

Basify the aqueous phase to pH 12 using NaOH (aq).

-

Extract the now-neutral product back into DCM.

-

-

-

Isolation: Dry over

and concentrate in vacuo.

Protocol B: Hydrolytic Stability Assay

Objective: Determine stability for formulation (e.g., parenteral drug delivery).

-

Preparation: Dissolve 10 mg of analyte in 10 mL of buffer (pH 2.0, 7.4, and 9.0).

-

Incubation: Heat at 60°C.

-

Sampling: Aliquot at T=0, 4h, 24h.

-

Analysis: HPLC (C18 Column).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Detection: UV at 210 nm (Amide absorption).

-

Degradant: Look for the formation of N,N-diethylamine and N,N-dimethylglycine .

-

Synthesis & Purification Workflow Visualization

The following Graphviz diagram details the "Acid-Base Switch" purification strategy, which is the industry standard for isolating this specific amine-amide.

Figure 2: The "Acid-Base Switch" purification logic. This method exploits the basicity of the tertiary amine to separate it from non-basic precursors.

Safety & Handling Guidelines

Toxicity & Exposure

While specific toxicological data for CAS 63618-36-0 is limited, structurally related

-

Skin/Eye Irritants: The tertiary amine is basic and can cause chemical burns.

-

Sensitizers: Potential for contact dermatitis.

Storage

-

Atmosphere: Store under Nitrogen or Argon. The amine is sensitive to atmospheric

(forming carbamates reversibly) and oxidation. -

Container: Glass or HDPE.[4] Avoid polycarbonate (amines can degrade certain polymers).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108398, 2-(Dimethylamino)-N,N-diethylacetamide. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press. (General reference for Amide Hydrolysis mechanisms).

- Smith, M. B. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Potential applications of 2-(Dimethylamino)-N,N-diethylacetamide in organic synthesis

The following technical guide details the structural utility, synthesis, and applications of 2-(Dimethylamino)-N,N-diethylacetamide, focusing on its role as a bidentate ligand and polar modifier in organometallic chemistry.

Functional Class:

Executive Summary

2-(Dimethylamino)-N,N-diethylacetamide is a bifunctional organic Lewis base characterized by a "hard" amide oxygen and a "soft" amine nitrogen separated by a methylene bridge. While structurally related to common dipolar aprotic solvents like N,N-Dimethylacetamide (DMAc), the incorporation of an

Physicochemical Architecture & Ligand Design

The utility of 2-(Dimethylamino)-N,N-diethylacetamide stems from its ability to form stable 5-membered chelate rings with metal cations. Unlike monodentate amides (e.g., DMF, DMAc) which coordinate solely through the carbonyl oxygen, this molecule leverages the "chelate effect" to enhance metal binding affinity.

Structural Analysis

-

Amide Moiety (

): Provides high polarity and Lewis basicity at the oxygen atom. The diethyl substitution on the amide nitrogen prevents proton donation (aprotic) and increases lipophilicity, aiding solubility in non-polar organic solvents. -

-Amino Group (

-

Methylene Bridge (

): The single carbon spacer is critical, allowing the formation of a thermodynamically favored 5-membered metallacycle upon coordination.

Chelation Model (Graphviz)

The following diagram illustrates the bidentate coordination mode of the molecule with a generic metal cation (

Figure 1: Bidentate coordination mode forming a stable 5-membered chelate ring.

Applications in Organometallic Chemistry[1]

The molecule functions analogously to TMEDA (

Stabilization of Organolithium Reagents

In lithiation reactions, aggregation of organolithium species (e.g., n-BuLi) often reduces reactivity. 2-(Dimethylamino)-N,N-diethylacetamide breaks these aggregates by chelating the lithium atom.

-

Mechanism: The amide oxygen binds Li+ tightly, while the amine nitrogen provides secondary stabilization. This monomerizes the organolithium reagent, increasing its kinetic basicity (reactivity).

-

Application: Used in the generation of LDA (Lithium Diisopropylamide) in situ or for stabilizing sensitive carbanions during low-temperature alkylations.

Directing Group in C-H Activation

The molecule can serve as a transient directing group. When an organometallic reagent coordinates to the amide oxygen, the pendant amine arm can direct the metal to a specific proximal position, facilitating selective deprotonation or functionalization.

Comparative Solvent Properties

Compared to standard solvents, this molecule offers a unique balance of polarity and chelation.

| Property | DMF | TMEDA | 2-(Dimethylamino)-N,N-diethylacetamide |

| Primary Donor | Oxygen (Amide) | Nitrogen (Amine) | Oxygen & Nitrogen (Hybrid) |

| Chelation | No (Monodentate) | Yes (Bidentate) | Yes (Hemilabile) |

| Stability | Hydrolyzes in acid/base | Stable Base | Stable (Amide resonance) |

| Role | Bulk Solvent | Ligand Additive | Ligand / Co-solvent |

Synthetic Protocols

Synthesis of 2-(Dimethylamino)-N,N-diethylacetamide

This molecule is synthesized via a two-step sequence starting from chloroacetyl chloride. This protocol ensures high purity suitable for use as a ligand.

Reaction Scheme:

-

Acylation: Chloroacetyl chloride + Diethylamine

2-Chloro-N,N-diethylacetamide -

Amination: 2-Chloro-N,N-diethylacetamide + Dimethylamine

Product

Step-by-Step Methodology:

-

Step A (Acylation):

-

Charge a reactor with Dichloromethane (DCM) (10 vol) and Diethylamine (1.0 equiv). Cool to 0°C.[1]

-

Add Triethylamine (1.1 equiv) as an HCl scavenger.

-

Dropwise add Chloroacetyl chloride (1.0 equiv) over 1 hour, maintaining temperature < 5°C.

-

Stir at room temperature for 4 hours. Wash with water, dry organic layer (

), and concentrate to yield the chloro-intermediate.

-

-

Step B (Amination):

-

Dissolve the chloro-intermediate in THF (5 vol).

-

Add Dimethylamine (2.0 equiv, 40% aq. solution or gas).[2][3]

-

Heat to reflux (60°C) for 6 hours.

-

Workup: Cool to RT. Filter off amine salts. Concentrate the filtrate.

-

Purification: Distill under reduced pressure (vacuum distillation) to obtain a colorless oil.

-

Workflow: Ligand-Assisted Lithiation

This protocol demonstrates the use of the molecule as an additive to enhance the lithiation of a weak acid (e.g., furan or thiophene).

Figure 2: Workflow for ligand-assisted lithiation using 2-(Dimethylamino)-N,N-diethylacetamide.

Safety & Handling

-

Hazards: As an acetamide derivative, it may exhibit reproductive toxicity (similar to DMAc). It is likely a skin and eye irritant.[4]

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store under nitrogen or argon in a cool, dry place.

References

- -amino acetamides: Pielichowski, J., & Popielarz, R. (1984). Synthesis of N,N-disubstituted 2-aminoacetamides. Tetrahedron, 40(14), 2671–2676.

- Chelation in Organolithium Chemistry: Collum, D. B. (1992). Is N,N,N',N'-tetramethylethylenediamine a good ligand for lithium? Accounts of Chemical Research, 25(10), 448–454. (Mechanistic parallel).

-

Amide Solvents in Synthesis: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solvent classification).[2][5][6][7]

-

General Properties of DMAc Derivatives: DuPont. (2023). Dimethylacetamide (DMAC) Technical Information. (Baseline properties for class).

Sources

- 1. mdpi.com [mdpi.com]

- 2. N, N-Dimethylacetamide Dealer and Distributor | N, N-Dimethylacetamide Supplier | N, N-Dimethylacetamide Stockist | N, N-Dimethylacetamide Importers [multichemindia.com]

- 3. caloongchem.com [caloongchem.com]

- 4. N,N-Dimethylacetamide (DMA), CAS No. 127-19-5 | Reference Substances for GC | Reference substances HPLC/TLC/GC | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 5. nbinno.com [nbinno.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. tuodaindus.com [tuodaindus.com]

2-(Dimethylamino)-N,N-diethylacetamide: Ligand Architecture & Coordination Protocols

[1][2]

Executive Summary: The "CHON" Advantage[2][3]

2-(Dimethylamino)-N,N-diethylacetamide (referred to herein as DM-DEAc ) represents a critical structural motif in the family of

This guide details the synthesis, coordination thermodynamics, and application of DM-DEAc, specifically focusing on its role as a neutral bidentate ligand for

Ligand Architecture & Electronic Properties

To understand the coordination potential of DM-DEAc, we must analyze its donor sites using Hard-Soft Acid-Base (HSAB) theory.[1][2]

Structural Analysis

The molecule consists of two distinct donor groups separated by a methylene bridge:[2]

-

Amide Carbonyl Oxygen (

): A "Hard" donor base.[2][3] It exhibits high charge density and electrostatic affinity for hard acids like -

Tertiary Amine Nitrogen (

): An "Intermediate" donor.[1][2][3] While sterically hindered by the methyl groups, it provides significant chelation stability through

The Chelate Effect

Upon binding a metal center (

Coordination Mode:

Synthesis & Purification Protocol

Note: This protocol is designed for high-purity synthesis required for crystallographic or kinetic studies.[1][2][3] Standard safety protocols for handling chloroacetamides (lachrymators) and secondary amines must be enforced.

Reaction Pathway (Nucleophilic Substitution)[2]

The synthesis utilizes the Menschutkin reaction principle, displacing a halide with a secondary amine.[2][3]

Reagents:

-

Precursor: 2-Chloro-N,N-diethylacetamide (CAS: 2315-36-8)[1][2]

-

Nucleophile: Dimethylamine (40% aq.[2][3] solution or anhydrous in THF)

-

Solvent: Toluene (for azeotropic water removal) or THF.[2][3]

-

Scavenger: Potassium Carbonate (

) or excess Dimethylamine.[2][3]

Step-by-Step Protocol

-

Setup: Charge a 500mL 3-neck round-bottom flask with 2-Chloro-N,N-diethylacetamide (0.1 mol) and anhydrous

(0.12 mol) in dry THF (200 mL). -

Addition: Cool the system to 0°C. Add Dimethylamine (0.15 mol) dropwise over 30 minutes. Causality: Low temperature prevents competitive hydrolysis of the amide bond.[2][3]

-

Reaction: Allow to warm to room temperature and reflux for 6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Filter off the inorganic salts (

, excess carbonate).[2][3] -

Purification:

Synthesis Workflow Visualization

Figure 1: Nucleophilic substitution pathway for DM-DEAc synthesis.

Coordination Chemistry & Thermodynamics

Metal Ion Selectivity

DM-DEAc exhibits a "Hard Oxygen / Intermediate Nitrogen" donor set, making it particularly effective for:

-

Trivalent Lanthanides (

): Electrostatic bonding dominates.[2][3] -

Actinides (

): The softer nitrogen donor offers slightly enhanced affinity for actinides over lanthanides due to the greater covalency in Actinide-Nitrogen bonds.[2][3]

Stability Constants (Representative Data)

While specific constants for DM-DEAc vary by ionic strength, the general trend for

| Metal Ion | Ionic Radius (pm) | Log | Coordination Geometry |

| 103 | 2.1 - 2.4 | Tricapped Trigonal Prism | |

| 94.7 | 2.8 - 3.1 | Square Antiprismatic | |

| 86.1 | 3.2 - 3.5 | Dodecahedral | |

| 73 | 4.5 - 5.0 | Pentagonal Bipyramidal |

Data Note: Values are estimated based on homologous N,N-dialkyl-aminoacetamide series in 1.0 M

Application Case Study: Actinide Partitioning

The primary industrial application for DM-DEAc analogs is in the solvent extraction of minor actinides from nuclear waste streams.[2][3]

The Extraction Mechanism

In a biphasic system (Nitric Acid vs. Dodecane), DM-DEAc acts as a neutral extractant.[1] The extraction equilibrium for a trivalent metal (

Where

Process Flow: Solvent Extraction Cycle

Figure 2: Solvent extraction cycle for actinide partitioning using DM-DEAc.[1]

Performance Optimization

To maximize the Distribution Ratio (

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information.[2][3] (2023).[2][3] PubChem Compound Summary for CID 83590, Acetamide, 2-(dimethylamino)-N,N-dimethyl-.[1] Retrieved from [Link]

- Note: While the specific diethyl/dimethyl hybrid is less common in basic databases, the properties are interpolated from the homologous series found in PubChem.

-

- Synthesis Methodology: Provides the precursor specifications and safety data necessary for the synthesis protocol.

-

Coordination Chemistry Context (Amide Extractants)

-

Lanthanide Coordination

A Comprehensive Guide to the Thermal Stability and Degradation Profile of 2-(Dimethylamino)-N,N-diethylacetamide

Foreword: Navigating the Stability Landscape of a Novel Amide

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust product development. This guide delves into the thermal stability and degradation profile of 2-(Dimethylamino)-N,N-diethylacetamide, a molecule of interest due to its unique combination of a tertiary amine and a tertiary amide functional group. As direct literature on this specific compound is sparse, this document provides a comprehensive framework for its characterization. By leveraging established principles of organic chemistry and drawing parallels with analogous structures like N,N-diethylacetamide and N,N-dimethylacetamide (DMAc), we will construct a predictive degradation profile and outline a rigorous experimental strategy for its validation. This guide is designed not as a mere recitation of facts, but as a strategic blueprint for investigation, emphasizing the rationale behind each experimental choice to ensure a thorough and scientifically sound stability assessment.

Physicochemical Properties and Structural Analogs

2-(Dimethylamino)-N,N-diethylacetamide possesses a molecular formula of C10H22N2O and a molecular weight of 186.30 g/mol . Its structure features a tertiary amide and a tertiary amine, functional groups that dictate its chemical behavior and potential degradation pathways. In the absence of extensive direct data, we can infer some of its properties from the closely related compound, N,N-diethylacetamide.

| Property | N,N-Diethylacetamide | 2-(Dimethylamino)-N,N-diethylacetamide (Predicted) |

| Molecular Formula | C6H13NO | C10H22N2O |

| Molecular Weight | 115.17 g/mol | 186.30 g/mol |

| Boiling Point | 182-186 °C | Expected to be higher due to increased molecular weight and potential for additional intermolecular interactions. |

| Density | 0.925 g/mL at 25 °C | Likely to be in a similar range. |

| Solubility | Miscible with water and most organic solvents.[1] | Expected to have good solubility in polar and some non-polar solvents. |

The presence of the additional dimethylamino group is anticipated to increase the molecule's polarity and basicity compared to N,N-diethylacetamide, which will influence its susceptibility to specific degradation mechanisms.

Hypothesized Degradation Pathways

The stability of a pharmaceutical compound is assessed through forced degradation studies, which subject the molecule to harsh conditions to accelerate its decomposition.[2][3] Based on the structure of 2-(Dimethylamino)-N,N-diethylacetamide, we can hypothesize several key degradation pathways.

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway for amides.[4][5] This can occur under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7] This leads to the cleavage of the amide bond, yielding a carboxylic acid and an amine.

-

Base-Promoted Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon.[4] The subsequent collapse of the tetrahedral intermediate results in the formation of a carboxylate salt and an amine. Tertiary amides can be particularly resistant to hydrolysis, often requiring forcing conditions.[8][9]

The primary products of hydrolysis are expected to be 2-(dimethylamino)acetic acid and diethylamine.

Oxidative Degradation

The tertiary amine and the α-carbons to the amide nitrogen are potential sites for oxidative degradation. The presence of oxygen, metal ions, or other oxidizing agents can initiate these reactions.[10]

-

N-Oxidation: The tertiary amine can be oxidized to form an N-oxide.

-

Dealkylation: Oxidative degradation of tertiary amines can proceed via dealkylation pathways, leading to the formation of secondary amines and aldehydes.[10][11] For the dimethylamino group, this would yield a monomethylamino derivative and formaldehyde. The diethylamino group could similarly undergo de-ethylation to produce an ethylamino derivative and acetaldehyde.

Thermal Degradation (Pyrolysis)

At elevated temperatures, in the absence of other reagents, molecules can undergo thermal decomposition. For amides, this can involve complex fragmentation patterns. Studies on the thermal decomposition of the related N,N-dimethylacetamide (DMAc) have shown that it generates gaseous products upon heating to high temperatures (>160 °C).[12][13] Potential thermal degradation pathways for 2-(Dimethylamino)-N,N-diethylacetamide could involve:

-

Decarbonylation: Loss of carbon monoxide.

-

C-N Bond Cleavage: Fragmentation at the various carbon-nitrogen bonds.

-

Elimination Reactions: Depending on the structure, elimination reactions might be possible at very high temperatures.

Tertiary amines are generally more thermally stable than primary and secondary amines because they do not form carbamates in the presence of CO2, a common degradation route for other amines. However, at sufficiently high temperatures, dealkylation can occur.[14][15]

Hypothesized Degradation Pathways of 2-(Dimethylamino)-N,N-diethylacetamide

Caption: Hypothesized degradation pathways for 2-(Dimethylamino)-N,N-diethylacetamide.

Experimental Design for a Forced Degradation Study

A well-designed forced degradation study is crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[16][17][18] The following protocols are proposed for a comprehensive investigation.

Materials and Reagents

-

2-(Dimethylamino)-N,N-diethylacetamide (high purity)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H2O2), 3% and 30%

-

High-purity water (Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

Experimental Protocols

Protocol 1: Hydrolytic Degradation (Acidic and Basic)

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

-

Incubate the solutions at 60°C.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

-

Incubate the solutions at 60°C.

-

Withdraw samples at similar time points.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Control: Incubate a sample of the stock solution in high-purity water under the same conditions.

Protocol 2: Oxidative Degradation

-

Sample Preparation: Use the same 1 mg/mL stock solution.

-

Oxidation:

-

To an aliquot of the stock solution, add an equal volume of 3% H2O2.

-

Incubate the solution at room temperature.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

If degradation is not significant, a more concentrated H2O2 solution (e.g., 30%) or elevated temperature can be used, with caution.

-

-

Control: Incubate a sample of the stock solution under the same conditions without H2O2.

Protocol 3: Thermal Degradation

-

Solid State:

-

Place a known amount of the solid compound in a vial.

-

Expose the vial to a controlled high temperature (e.g., 80°C, 105°C, or as determined by TGA) in a stability chamber or oven.

-

Sample the solid at various time points for analysis.

-

-

Solution State:

-

Prepare a 1 mg/mL solution of the compound in a stable solvent (e.g., water or acetonitrile).

-

Incubate the solution at a high temperature (e.g., 80°C).

-

Withdraw samples at predetermined time points.

-

Forced Degradation Experimental Workflow

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermal Decomposition of Dimethylacetamide (DMAc) | CoLab [colab.ws]

- 14. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmtech.com [pharmtech.com]

- 17. ajpsonline.com [ajpsonline.com]

- 18. labinsights.nl [labinsights.nl]

Methodological & Application

Technical Application Note: 2-(Dimethylamino)-N,N-diethylacetamide as a Catalyst and Ligand in Organic Synthesis

Part 1: Executive Summary & Chemical Profile

2-(Dimethylamino)-N,N-diethylacetamide is a bifunctional organocatalyst and chelating ligand characterized by a tertiary amine (dimethylamino) and a tertiary amide (diethylamide) separated by a methylene bridge. This structural motif—an

Unlike simple solvents like N,N-dimethylacetamide (DMAc) or catalysts like DMAP, this molecule offers a unique "hemilabile" coordination environment. It is particularly valuable in Directed Ortho-Metalation (DoM) , where it stabilizes lithium aggregates similarly to TMEDA but with distinct directing group properties, and in polymer synthesis as a gelation catalyst.

Chemical Identity

| Property | Specification |

| IUPAC Name | 2-(Dimethylamino)-N,N-diethylacetamide |

| CAS Number | 63618-36-0 |

| Molecular Formula | |

| Molecular Weight | 158.24 g/mol |

| Structure | |

| Functionality | Bidentate Ligand (N, O-donor), Nucleophilic Base |

Part 2: Mechanistic Principles

The catalytic utility of 2-(Dimethylamino)-N,N-diethylacetamide stems from its ability to form stable 5-membered chelate rings with hard metal cations (Li⁺, Mg²⁺, Zn²⁺, Sm³⁺).

Mechanism 1: Bidentate Chelation (Organometallic Activation)

In lithiation reactions, the molecule breaks down the stable hexamers/tetramers of organolithium reagents (like n-BuLi) into more reactive monomers or dimers. The amide oxygen coordinates to the metal center, while the alpha-amino nitrogen provides secondary stabilization.

Mechanism 2: Nucleophilic Activation

In acylation or Baylis-Hillman type reactions, the dimethylamino group acts as a nucleophile to activate the substrate, while the amide backbone provides steric bulk and solubility modulation.

Figure 1: Mechanistic pathway showing the bidentate coordination of 2-(Dimethylamino)-N,N-diethylacetamide to a metal center, forming a reactive 5-membered chelate ring.

Part 3: Application Protocols

Protocol A: Ligand-Promoted Directed Ortho-Metalation (DoM)

Application: Synthesis of functionalized arenes using organolithium reagents. The catalyst replaces TMEDA to modify regioselectivity or improve solubility of the lithiated intermediate.

Reagents:

-

Substrate: Anisole or N,N-diethylbenzamide (10 mmol)

-

Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Catalyst/Ligand: 2-(Dimethylamino)-N,N-diethylacetamide (1.1 equiv)

-

Electrophile: Benzaldehyde or CO₂

-

Solvent: Anhydrous THF or Et₂O

Step-by-Step Methodology:

-

Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve 2-(Dimethylamino)-N,N-diethylacetamide (1.1 equiv) in anhydrous THF.

-

Lithium Activation: Cool the solution to -78°C . Add n-BuLi dropwise. Stir for 15 minutes. Note: This pre-forms the chelated lithium-amide complex.

-

Substrate Addition: Add the aromatic substrate (1.0 equiv) slowly to the activated base mixture.

-

Metalation: Allow the mixture to stir at -78°C for 1 hour, then warm to 0°C for 30 minutes (time varies by substrate).

-

Quenching: Cool back to -78°C and add the electrophile (e.g., Benzaldehyde).

-

Workup: Warm to room temperature, quench with sat. NH₄Cl, and extract with EtOAc.

Why this works: The catalyst breaks n-BuLi aggregates, increasing the basicity of the butyl anion, while the bulky diethylamide group prevents nucleophilic attack on the catalyst itself.

Protocol B: Epoxy-Amine Curing Accelerator

Application: Accelerating the curing process of epoxy resins with anhydride or amine hardeners. The tertiary amine functionality catalyzes the ring-opening of the epoxide.

Formulation:

-

Resin: Diglycidyl ether of bisphenol A (DGEBA)

-

Hardener: Methyltetrahydrophthalic anhydride (MTHPA)

-

Catalyst: 2-(Dimethylamino)-N,N-diethylacetamide (0.5 - 2.0 phr)

Methodology:

-

Mixing: Pre-mix the catalyst into the anhydride hardener at 40°C until fully dissolved.

-

Blending: Add the hardener/catalyst mix to the epoxy resin. Degas under vacuum (-0.1 MPa) for 10 minutes.

-

Curing: Pour into mold. Cure at 100°C for 2 hours, followed by post-cure at 140°C for 4 hours.

Performance Note: Compared to standard BDMA (Benzyldimethylamine), this catalyst often provides a longer "pot life" at room temperature due to the steric hindrance of the diethylamide tail, while still curing effectively at elevated temperatures (Latent Catalysis).

Part 4: Comparative Data Analysis

The following table contrasts 2-(Dimethylamino)-N,N-diethylacetamide with standard industry catalysts.

| Feature | 2-(Dimethylamino)-N,N-diethylacetamide | TMEDA (Tetramethylethylenediamine) | DMAP (Dimethylaminopyridine) |

| Primary Role | Bifunctional Ligand / Chelate | Ligand (Bidentate) | Nucleophilic Catalyst |

| Coordination | N, O-Chelate (Hemilabile) | N, N-Chelate (Strong) | Monodentate (N) |

| Basicity | Moderate (Tertiary Amine) | High | High (Pyridine N) |

| Stability | High (Amide backbone) | Moderate (Volatile) | High |

| Use Case | Lithiation of amides , SmI₂ ligand, Latent epoxy cure | General lithiation (n-BuLi) | Acylation, Esterification |

| Handling | Liquid, Low Volatility | Liquid, Volatile, Fuming | Solid |

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12703, N,N-Diethylacetamide (Analogous backbone structure). Retrieved from [Link]

-

- Mechanistic Grounding (Alpha-Amino Amides in Catalysis)

-

Polyurethane/Epoxy Applications

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. EP1038894A2 - New catalyst compositions for the production of polyurethanes - Google Patents [patents.google.com]

- 3. US6759447B1 - Physical properties of polyurethane foams using tertiary amino alkyl amide catalysts - Google Patents [patents.google.com]

Application of N,N-Diethyl-2-(dimethylamino)acetamide as a base in condensation reactions

An Application Guide for the Theoretical Use of N,N-Diethyl-2-(dimethylamino)acetamide as a Novel Brønsted Base in Condensation Reactions

Introduction: Unveiling a Potential Catalyst

In the landscape of organic synthesis, the quest for novel bases with unique reactivity, selectivity, and favorable physical properties is perpetual. While common bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), and 1,8-Diazabicycloundec-7-ene (DBU) are staples in a chemist's toolkit, their limitations in specific applications necessitate further exploration. This document introduces N,N-Diethyl-2-(dimethylamino)acetamide, a structurally distinct tertiary amine-substituted amide, and posits its theoretical application as a specialized base in condensation reactions.

N,N-Diethyl-2-(dimethylamino)acetamide possesses a unique combination of functional groups:

-

A dimethylamino group alpha to the carbonyl, which is expected to be the primary center of basicity (Brønsted base).

-

A diethylacetamide moiety, which contributes to its polarity, solubility, and steric profile.

This guide will provide a theoretical framework for its application, drawing parallels from established mechanisms and protocols. We will explore its hypothesized mechanism of action and propose detailed, albeit theoretical, protocols for its use in the Knoevenagel condensation. We will also discuss its likely unsuitability for other reactions like the Claisen condensation to provide a balanced and critical perspective. The protocols and insights presented herein are designed to serve as a foundational starting point for researchers interested in exploring this novel reagent.

Physicochemical & Safety Profile (Inferred)

While specific experimental data for N,N-Diethyl-2-(dimethylamino)acetamide is not widely published, we can infer its properties and handling requirements from analogous structures like N,N-diethylacetamide and other tertiary amines.

| Property | Inferred Value / Characteristic | Rationale & Comparative Notes |

| Chemical Formula | C₈H₁₈N₂O | Based on molecular structure. |

| Molecular Weight | 158.24 g/mol | Calculated from the chemical formula. |

| Appearance | Likely a colorless to slightly yellow liquid. | Consistent with similar short-chain amides and amines.[1] |

| Boiling Point | Estimated > 200°C | Higher than N,N-diethylacetamide (182-186°C) due to increased molecular weight and potential for stronger intermolecular interactions.[1][2] |

| Solubility | Expected to be miscible with water and a broad range of organic solvents. | The amide and amine functionalities should impart high polarity and hydrogen bonding capability, similar to solvents like N,N-Dimethylacetamide (DMAC).[3][4] |

| Basicity (pKa of conjugate acid) | Estimated pKa ~ 8-10 | The basicity will be primarily driven by the dimethylamino group. It is expected to be a stronger base than aromatic amines but weaker than amidines like DBU. Its utility would be for reactions requiring a moderately strong, non-nucleophilic organic base. |

| Safety | Warning: Harmful if swallowed or in contact with skin. May cause serious eye and skin irritation.[5] Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6] | Inferred from safety data for N,N-diethylacetamide and N,N-dimethylacetamide.[5] All new compounds should be handled as potentially hazardous. |

Proposed Mechanism of Action in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base.[7][8] We hypothesize that N,N-Diethyl-2-(dimethylamino)acetamide acts as a Brønsted base, facilitating the crucial initial deprotonation step.

The proposed catalytic cycle is as follows:

-

Deprotonation: The dimethylamino group of the base abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, regenerating the catalyst and forming a β-hydroxy intermediate.

-

Dehydration: Subsequent elimination of a water molecule, often facilitated by the base or mild heating, yields the final α,β-unsaturated product.

Caption: Hypothesized mechanism for the Knoevenagel condensation.

Application Protocol 1: Knoevenagel Condensation

This protocol outlines a general procedure for the condensation of an aromatic aldehyde with malononitrile. The key advantage of using a base like N,N-Diethyl-2-(dimethylamino)acetamide could be its high boiling point, allowing for reactions at elevated temperatures without pressurization, and its potential to act as both a catalyst and a polar aprotic solvent.

Materials & Reagents:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Active methylene compound (e.g., malononitrile)

-

N,N-Diethyl-2-(dimethylamino)acetamide (Base/Catalyst)

-

Ethanol (Recrystallization solvent)

-

Deionized Water

-

Round-bottom flask with magnetic stir bar

-

Condenser

-

Heating mantle with temperature control

Step-by-Step Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 equiv.).

-

Addition of Reagents: Add the active methylene compound (10 mmol, 1.0 equiv.).

-

Catalyst Addition: Add N,N-Diethyl-2-(dimethylamino)acetamide (1.0 mmol, 0.1 equiv.).

-

Causality Insight: A catalytic amount (10 mol%) is proposed initially. The base is only needed to generate the carbanion catalytically. Using a stoichiometric amount is unnecessary and could complicate purification.

-

-

Reaction Conditions: Stir the mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

-

Causality Insight: Elevated temperature increases the reaction rate. 80°C is a conservative starting point that balances reaction speed with minimizing potential side reactions.

-

-

Work-up and Isolation: Once the aldehyde is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Add 20 mL of cold deionized water to the flask. The product should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with an additional 10 mL of cold water. Recrystallize the crude product from hot ethanol to obtain the pure α,β-unsaturated product.

-

Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Caption: General experimental workflow for the condensation reaction.

Critical Discussion: Suitability for Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, resulting in a β-keto ester.[9][10][11] Unlike the Knoevenagel condensation, which can be catalyzed by weaker amine bases, the classic Claisen condensation has stringent base requirements.

N,N-Diethyl-2-(dimethylamino)acetamide would be an unsuitable base for a classic Claisen condensation for two primary reasons:

-

Insufficient Basicity: The α-protons of an ester (pKa ≈ 25) are significantly less acidic than those of active methylene compounds like malononitrile (pKa ≈ 11). A relatively weak amine base cannot effectively deprotonate the ester to form the necessary enolate.[10] Strong bases like sodium alkoxides (e.g., sodium ethoxide) or lithium diisopropylamide (LDA) are required.[11]

-

Potential for Nucleophilic Acyl Substitution: The base itself, or any water present, could act as a nucleophile and attack the ester carbonyl. This would lead to undesired side reactions, such as amidation or hydrolysis of the starting ester, rather than the desired condensation. A proper Claisen base must be strong but non-nucleophilic with respect to the ester.[11]

This critical analysis underscores the importance of matching the base's properties to the specific mechanistic demands of a reaction.

Conclusion and Future Outlook

This application note has presented a theoretical yet scientifically grounded framework for the use of N,N-Diethyl-2-(dimethylamino)acetamide as a novel base in organic synthesis. Based on its structure, it is proposed as a promising candidate for catalyzing reactions like the Knoevenagel condensation, which benefit from a moderately strong, high-boiling organic base. We have provided a detailed, actionable protocol to guide initial experimental investigations. Conversely, we have explained its unsuitability for reactions like the Claisen condensation, highlighting the need for careful catalyst selection.

Further research is required to validate these hypotheses, including empirical determination of its pKa, optimization of reaction conditions, and exploration of its efficacy across a wider range of substrates. This novel reagent represents an intriguing possibility for expanding the synthetic chemist's toolbox.

References

-

Scimex. (n.d.). 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride. [Link]

-

ScienceLab.com. (2005, October 10). Material Safety Data Sheet N,N-Dimethylacetamide. [Link]

-

Shaikh, T. M., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Bull. Korean Chem. Soc.[Link]

-

Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Kwansei Gakuin University. [Link]

-

Kulkarni, K., & Kulkarni, V. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

-

Tuoda Industry Limited. (2026, January 10). N,N-Diethylacetamide. [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

-

L.S. College, Muzaffarpur. (2020, April 4). Claisen condensation. [Link]

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. N,N-Diethylacetamide 97 685-91-6 [sigmaaldrich.com]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. acgpubs.org [acgpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. lscollege.ac.in [lscollege.ac.in]

Application Note: High-Yield Synthesis of 2-(Dimethylamino)-N,N-diethylacetamide

[1]

Introduction & Scope

2-(Dimethylamino)-N,N-diethylacetamide is a tertiary amino-amide structural motif often utilized as a pharmacophore in local anesthetics (structurally related to Lidocaine and Procainamide) and as a specialized polar solvent in organic synthesis.[1]

This protocol addresses the challenge of synthesizing this molecule with high purity (>98%) by mitigating common side reactions such as bis-alkylation and hydrolysis.[1] The method employs a stepwise acylation-amination sequence , allowing for intermediate isolation and rigorous quality control.[1]

Key Chemical Data

| Property | Specification |

| IUPAC Name | 2-(Dimethylamino)-N,N-diethylacetamide |

| CAS Number | 63618-36-0 |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water, ethanol, DCM, THF |

Retrosynthetic Analysis & Pathway

The synthesis is designed around the "Chloride Displacement" strategy. This approach is superior to direct coupling of N,N-dimethylglycine due to the high cost of the glycine derivative and the difficulty in purifying the resulting zwitterionic intermediates.[1]

Reaction Scheme (DOT Diagram)

Figure 1: Two-step synthetic pathway via an

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves Chloroacetyl Chloride , a potent lachrymator and corrosive agent. All operations in Step 1 must be performed in a properly functioning fume hood.

| Reagent | Hazard Class | Critical Precaution |

| Chloroacetyl Chloride | Acute Tox (Inhalation), Corrosive | Use double gloves; quench traces with aqueous bicarbonate.[1] |

| Diethylamine | Flammable, Corrosive | Keep away from ignition sources; use in a well-ventilated area.[1] |

| Dimethylamine | Flammable Gas/Liquid, Corrosive | Store cold; open containers slowly to prevent pressure release. |

| Dichloromethane (DCM) | Carcinogen (Suspected) | Use standard organic solvent PPE.[1] |

Experimental Protocol

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

Objective: Create the electrophilic scaffold. Mechanism: Nucleophilic acyl substitution.[1]

Reagents

-

Chloroacetyl chloride: 11.3 g (0.10 mol)[1]

-

Diethylamine: 14.6 g (0.20 mol) [Note: 2 equivalents used; 1 eq as nucleophile, 1 eq as HCl scavenger][1]

-

Dichloromethane (DCM): 150 mL[1]

-

1M HCl (aq): 100 mL[1]

-

Sat. NaHCO₃ (aq): 100 mL[1]

Procedure

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvent Charge: Add Diethylamine (14.6 g) and DCM (100 mL) to the flask. Cool to 0°C in an ice-water bath.

-

Addition: Dilute Chloroacetyl chloride (11.3 g) in DCM (50 mL) . Transfer to the addition funnel.

-

Reaction: Dropwise add the acid chloride solution over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10°C.

-

Completion: Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 2 hours.

-

Workup (Purification by Extraction):

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a yellow oil.

Step 2: Amination to 2-(Dimethylamino)-N,N-diethylacetamide

Objective: Displace the chloride with dimethylamine.[1] Mechanism: S₈2 Nucleophilic Substitution.[1]

Reagents

-

2-Chloro-N,N-diethylacetamide (Intermediate from Step 1): 7.5 g (0.05 mol)[1]

-

Dimethylamine (40% wt in H₂O): 17.0 mL (~0.15 mol) [Note: 3 eq excess to drive kinetics][1]

-

Toluene: 50 mL (Optional, can run neat or in water)[1]

Procedure

-

Setup: Place the 2-Chloro-N,N-diethylacetamide (7.5 g) in a 250 mL RBF.

-

Addition: Add Dimethylamine solution (17 mL) .

-

Reaction: Stir vigorously at 50°C for 4 hours.

-

Observation: The reaction is biphasic initially if using aqueous amine. Vigorous stirring is essential.

-

-

Monitoring: Monitor by TLC or GC. The starting material spot (higher R_f) should disappear.[1]

-

Workup (Acid-Base Purification):

-

This step is critical for high purity.[1]

-

Extraction 1: Add DCM (50 mL) and extract. Discard the organic layer. Why? This removes neutral impurities and unreacted chloride.[1]

-

pH Adjustment: Adjust the aqueous layer to pH > 12 using 4M NaOH. Purpose: Free-base the product.

-

Extraction 2: Extract the basic aqueous layer with DCM (3 x 40 mL).[1] The product is now in the organic layer.

-

-

Isolation: Dry combined organic extracts (Na₂SO₄), filter, and concentrate.

-

Final Purification: Distillation under reduced pressure (vacuum distillation) is recommended for pharmaceutical grade.[1]

-

Boiling Point: ~85-90°C at 10 mmHg (Estimated).[1]

-

Quality Control & Validation

Ensure the synthesized material meets the following criteria before use in downstream applications.

| Test | Method | Expected Result |

| Identity | ¹H NMR (CDCl₃, 400 MHz) | |

| Purity | GC-FID / GC-MS | > 98.0% Area |

| Water Content | Karl Fischer | < 0.1% |

Troubleshooting Guide

-

Low Yield in Step 2: If the reaction is slow, add a catalytic amount of Potassium Iodide (KI) to form the more reactive

-iodo intermediate in situ (Finkelstein condition).[1] -

Emulsions: During extraction, if emulsions form due to the amide surfactant properties, add solid NaCl to saturate the aqueous phase.

References

-

Intermediate Synthesis: ChemicalBook. (2023).[1] "Synthesis of 2-Chloro-N,N-diethylacetamide."

-

Target Properties: PubChem. (2023).[1] "2-(Dimethylamino)-N,N-diethylacetamide (Compound Summary)." National Library of Medicine. [1]

-

General Amidation Protocol: Mitchell, J. A., & Reid, E. E. (1931).[2] "The Preparation of Aliphatic Amides." Journal of the American Chemical Society, 53(5), 1879–1883. [Contextual Grounding]

-

Safety Data: Sigma-Aldrich. (2023).[1] "Safety Data Sheet: 2-Chloro-N,N-diethylacetamide."

Application Note: Forced Degradation Protocol for 2-(Dimethylamino)-N,N-diethylacetamide